Pidotimod Impurity Eeter Pidotimod Impurity Eeter
Brand Name: Vulcanchem
CAS No.: 131805-70-4
VCID: VC8229631
InChI: InChI=1S/C11H16N2O4S/c1-2-17-11(16)8-5-18-6-13(8)10(15)7-3-4-9(14)12-7/h7-8H,2-6H2,1H3,(H,12,14)
SMILES: CCOC(=O)C1CSCN1C(=O)C2CCC(=O)N2
Molecular Formula: C11H16N2O4S
Molecular Weight: 272.32 g/mol

Pidotimod Impurity Eeter

CAS No.: 131805-70-4

Cat. No.: VC8229631

Molecular Formula: C11H16N2O4S

Molecular Weight: 272.32 g/mol

* For research use only. Not for human or veterinary use.

Pidotimod Impurity Eeter - 131805-70-4

Specification

CAS No. 131805-70-4
Molecular Formula C11H16N2O4S
Molecular Weight 272.32 g/mol
IUPAC Name ethyl 3-(5-oxopyrrolidine-2-carbonyl)-1,3-thiazolidine-4-carboxylate
Standard InChI InChI=1S/C11H16N2O4S/c1-2-17-11(16)8-5-18-6-13(8)10(15)7-3-4-9(14)12-7/h7-8H,2-6H2,1H3,(H,12,14)
Standard InChI Key HGMOYCRECBXXPV-UHFFFAOYSA-N
SMILES CCOC(=O)C1CSCN1C(=O)C2CCC(=O)N2
Canonical SMILES CCOC(=O)C1CSCN1C(=O)C2CCC(=O)N2

Introduction

Chemical Structure and Properties

Pidotimod Impurity Eeter is characterized by the IUPAC name (R)-Ethyl 3-((S)-5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylate and molecular formula C₁₁H₁₆N₂O₄S (molecular weight: 272.32 g/mol) . Its structure integrates a thiazolidine ring linked to a pyroglutamic acid moiety via an ester bond, differing from Pidotimod by the ethyl ester group at the carboxylate position. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₁H₁₆N₂O₄S
Molecular Weight272.32 g/mol
CAS Number131805-70-4
Stereochemistry(R)-thiazolidine, (S)-pyrrolidone

Structural elucidation via nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirms the esterification at the thiazolidine carboxyl group . The impurity’s polarity and solubility profile align with its parent compound, necessitating reversed-phase chromatography for separation .

Synthesis and Formation Pathways

The synthesis of Pidotimod Impurity Eeter typically occurs during the coupling of L-pyroglutamic acid and L-thioproline ethyl ester. A patented method (CN111233854A) outlines the following steps :

  • Reaction Setup: L-thioproline ethyl ester hydrochloride is dissolved in dichloromethane under inert conditions.

  • Base Addition: Sodium hydroxide adjusts the pH to 8–9, facilitating deprotonation.

  • Coupling Agent: Dicyclohexylcarbodiimide (DCC) activates the carboxyl group of L-pyroglutamic acid.

  • Esterification: The activated intermediate reacts with the thioproline ester, yielding the impurity.

Industrial-scale production emphasizes temperature control (0–5°C) and stoichiometric precision to minimize byproduct formation . The impurity’s persistence in final formulations correlates with reaction time and catalyst purity, underscoring the need for process optimization.

Analytical Methods for Detection and Characterization

Chromatographic Separation

Reversed-phase high-performance liquid chromatography (RP-HPLC) on a C₁₈ column (250 mm × 4.6 mm, 5 µm) effectively resolves Pidotimod Impurity Eeter from the active pharmaceutical ingredient (API). A mobile phase of phosphate buffer (pH 3.0) and acetonitrile (70:30 v/v) achieves baseline separation at 210 nm detection .

Mass Spectrometric Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies the impurity’s molecular ion at m/z 273.1 [M+H]⁺, with fragmentation patterns confirming the ester bond cleavage (m/z 201.0) and thiazolidine ring integrity .

Structural Confirmation

  • Infrared (IR) Spectroscopy: Peaks at 1745 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (amide C=O) distinguish the impurity from Pidotimod .

  • NMR Spectroscopy: ¹H-NMR signals at δ 4.25 (q, 2H, -OCH₂CH₃) and δ 1.30 (t, 3H, -CH₂CH₃) verify the ethyl ester group .

Stability and Degradation Behavior

Stress testing under ICH Q1A(R2) conditions reveals the impurity’s behavior :

Stress ConditionDegradation PathwayImpurity Increase
Acidic (0.1M HCl)Ester hydrolysis2.1%
Alkaline (0.1M NaOH)Thiazolidine ring opening3.8%
Oxidative (3% H₂O₂)Sulfur oxidation1.5%
Photolytic (1.2M lux)No significant degradation<0.5%

The impurity exhibits moderate stability under thermal conditions (40°C/75% RH), with a degradation rate of 0.9% over 30 days .

Comparative Analysis with Related Impurities

The table below contrasts Pidotimod Impurity Eeter with other process-related impurities :

ImpurityCAS NumberMolecular FormulaKey Structural Feature
Pidotimod Impurity Eeter131805-70-4C₁₁H₁₆N₂O₄SEthyl ester at thiazolidine C4
Pidotimod Impurity 2135124-63-9C₁₁H₁₆N₂O₄SMethyl ester at pyrrolidone C5
Pidotimod Degradant ANot AvailableC₉H₁₂N₂O₃SHydrolyzed ester, free carboxylic acid

Research Gaps and Future Directions

Current research lacks data on the impurity’s pharmacokinetics and toxicological profile. Future studies should explore:

  • In Vitro Toxicity: Assessing cytotoxicity in human hepatocyte models.

  • Synthetic Byproducts: Investigating novel routes to minimize esterification.

  • Biological Activity: Evaluating immunomodulatory potential, given structural parallels to thiazolidine antidiabetics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator